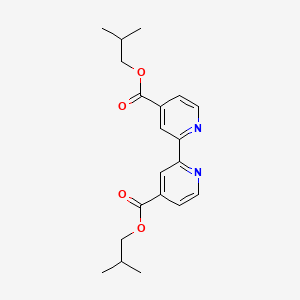![molecular formula C26H23Cl2P B12105434 [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride](/img/structure/B12105434.png)
[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride: is a chemical compound with the molecular formula C26H22ClP. It is a phosphonium salt that features a triphenylphosphonium group attached to a benzyl chloride moiety. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride typically involves the reaction of triphenylphosphine with a benzyl chloride derivative. One common method is the reaction of triphenylphosphine with 4-(chloromethyl)benzyl chloride in the presence of a suitable solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the phosphonium group. For example, it can be oxidized to form phosphine oxides or reduced to form phosphines.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in solvents like ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Oxidation Products: Phosphine oxides.
Reduction Products: Triphenylphosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride is used as a phase-transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.
Synthesis: It serves as a precursor for the synthesis of other phosphonium salts and related compounds.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Biological Studies: It is used in studies involving cell membrane permeability and transport mechanisms.
Industry:
Polymer Chemistry: It is utilized in the synthesis of specialty polymers and materials with unique properties.
Electronics: The compound is investigated for its potential use in the development of electronic materials and devices.
Wirkmechanismus
The mechanism of action of [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride involves its interaction with various molecular targets. The phosphonium group can interact with negatively charged sites on biomolecules, facilitating the transport of the compound across cell membranes. This property is particularly useful in drug delivery applications, where the compound can help transport therapeutic agents into cells.
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: A related compound that lacks the benzyl chloride moiety and is commonly used as a ligand in coordination chemistry.
Benzyltriphenylphosphonium Chloride: Similar in structure but with different substituents on the benzyl group.
Uniqueness:
Reactivity: The presence of the chloromethyl group in [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride makes it more reactive in nucleophilic substitution reactions compared to its analogs.
Applications: Its unique structure allows for diverse applications in catalysis, drug delivery, and material science, setting it apart from other phosphonium salts.
Eigenschaften
Molekularformel |
C26H23Cl2P |
|---|---|
Molekulargewicht |
437.3 g/mol |
IUPAC-Name |
[4-(chloromethyl)phenyl]methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C26H23ClP.ClH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H/q+1;/p-1 |
InChI-Schlüssel |
HNOLCVUWDAMVQX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CCl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide](/img/structure/B12105367.png)

![Methyl 4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105371.png)



![2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid](/img/structure/B12105400.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B12105407.png)




